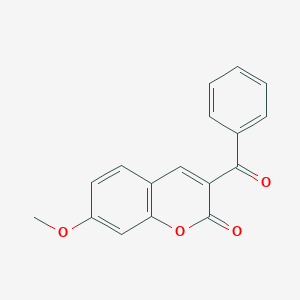

3-Benzoyl-7-méthoxycoumarine

Vue d'ensemble

Description

3-Benzoyl-7-methoxycoumarin, also known as 7-methoxycoumarin-3-benzoate, is a naturally occurring coumarin derivative that has been studied for its potential as a therapeutic agent. This compound has been found to possess a variety of biological activities, including antifungal, anti-inflammatory, and antiviral properties. In addition, it has been used in laboratory experiments to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of different compounds.

Applications De Recherche Scientifique

Synthèse de complexes métalliques

La 3-Benzoyl-7-méthoxycoumarine a été utilisée dans la synthèse de complexes métalliques. Une série de trois complexes métalliques du ligand this compound a été synthétisée et caractérisée par diverses techniques telles que les analyses élémentaires, la conductance molaire, la spectroscopie infrarouge à transformée de Fourier, l'analyse thermogravimétrique, la résonance paramagnétique électronique, la spectroscopie de résonance magnétique nucléaire du proton et la voltamétrie cyclique .

Études antimicrobiennes

Les complexes métalliques synthétisés à l'aide de la this compound ont montré des activités antimicrobiennes significatives. Ces complexes ont été testés contre les espèces Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa et Aspergillus niger et Candida albicans. Les complexes métalliques ont exercé de plus grandes activités antimicrobiennes par rapport au ligand .

Études de la théorie de la fonctionnelle de la densité

La structure optimisée du complexe de zinc de la this compound a été obtenue en utilisant la méthode DFT/RB3LYP avec l'ensemble de base 6-311G++G (d,p). Des calculs de la théorie de la fonctionnelle de la densité ont été effectués pour la détermination de la structure géométrique et des attributions vibrationnelles du complexe de zinc .

Préparation de systèmes hétérocycliques polyfonctionnalisés

Les dérivés de la this compound ont été utilisés comme blocs de construction polyvalents dans la préparation de systèmes hétérocycliques polyfonctionnalisés critiques et d'autres échafaudages importants sur le plan industriel .

Synthèse d'échafaudages hétérocycliques bioactifs

La this compound et ses dérivés constituent une classe structurelle proéminente dans la synthèse de divers échafaudages hétérocycliques bioactifs .

Applications biologiques

Les dérivés de la this compound ont montré diverses activités biologiques telles que des activités antiprolifératives, antimicrobiennes et sont des inhibiteurs prometteurs du diabète de type 2 .

Chimiosenseurs

De nombreux chimiocapteurs sont basés sur des plateformes polyfonctionnelles de this compound utilisées pour détecter la détection de multiples analytes, tels que différents éléments bioactifs et divers polluants environnementaux .

Applications pharmaceutiques

Les coumarines et leurs dérivés, y compris la this compound, sont considérés comme des composants essentiels d'une pléthore de nombreux produits naturels et pharmaceutiques .

Orientations Futures

The future directions of research on 3-Benzoyl-7-methoxycoumarin could involve further exploration of its potential antitumor activity, as suggested by studies on coumarin derivatives . Additionally, more research could be conducted to understand its mechanism of action and to develop it into a potential therapeutic agent.

Mécanisme D'action

Target of Action

3-Benzoyl-7-methoxycoumarin is a type of coumarin derivative that has been synthesized and characterized in various studies . The primary targets of this compound are metal ions, as it has been found to form complexes with them . These metal complexes have been shown to exhibit antimicrobial activities, suggesting that they may interact with biological targets in microbial cells .

Mode of Action

The mode of action of 3-Benzoyl-7-methoxycoumarin involves the formation of metal complexes. The compound behaves as a bidentate ligand, meaning it can bind to metal ions at two different points . This interaction results in the formation of complexes that exhibit an octahedral geometry around the metal center . The redox property of these metal complexes was studied cyclic voltametrically, which showed that all the complexes exhibited quasi-reversible nature .

Biochemical Pathways

Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection . Therefore, it is possible that 3-Benzoyl-7-methoxycoumarin and its metal complexes could influence these processes.

Result of Action

The primary known result of the action of 3-Benzoyl-7-methoxycoumarin is its antimicrobial activity. Studies have shown that the metal complexes of this compound exert greater antimicrobial activities compared to the ligand alone . These complexes have been found to be effective against a variety of microbial species, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans .

Action Environment

The action of 3-Benzoyl-7-methoxycoumarin can be influenced by various environmental factors. For instance, the formation of its metal complexes depends on the presence of specific metal ions . Additionally, the compound’s fluorescence properties, which are central to many of its applications, can be affected by factors such as pH and polarity of the microenvironment . .

Analyse Biochimique

Biochemical Properties

3-Benzoyl-7-methoxycoumarin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing. The compound exhibits fluorescence, making it valuable for labeling biomolecules and detecting metal ions . Additionally, 3-Benzoyl-7-methoxycoumarin forms metal complexes that exhibit antimicrobial properties, indicating its interaction with microbial proteins and enzymes .

Cellular Effects

3-Benzoyl-7-methoxycoumarin influences various cellular processes. It has been shown to exert antimicrobial effects against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant, as it can inhibit microbial growth and disrupt cellular functions in pathogens .

Molecular Mechanism

The molecular mechanism of 3-Benzoyl-7-methoxycoumarin involves its binding interactions with biomolecules. The compound acts as a bidentate ligand, forming complexes with metal ions, which enhances its antimicrobial activity . These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways. The fluorescence properties of 3-Benzoyl-7-methoxycoumarin also enable it to be used in molecular imaging and detection applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Benzoyl-7-methoxycoumarin can change over time. The compound exhibits stability under normal conditions but may degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that its antimicrobial activity can persist, although the efficacy may decrease over time due to potential degradation .

Dosage Effects in Animal Models

The effects of 3-Benzoyl-7-methoxycoumarin vary with different dosages in animal models. Studies have indicated that lower doses can effectively inhibit microbial growth without causing significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

3-Benzoyl-7-methoxycoumarin is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s interaction with enzymes and cofactors plays a vital role in its metabolic processing .

Transport and Distribution

Within cells and tissues, 3-Benzoyl-7-methoxycoumarin is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution can affect its biological activity and efficacy in various applications .

Subcellular Localization

3-Benzoyl-7-methoxycoumarin exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for optimizing its use in biochemical and therapeutic applications .

Propriétés

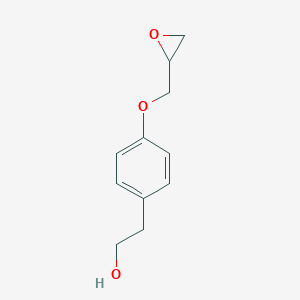

IUPAC Name |

3-benzoyl-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-20-13-8-7-12-9-14(17(19)21-15(12)10-13)16(18)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYORIVUCOQKMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40321660 | |

| Record name | 3-Benzoyl-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64267-12-5 | |

| Record name | 64267-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzoyl-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the coordination of 3-benzoyl-7-methoxycoumarin to metal ions affect its antimicrobial activity?

A1: The research indicates that metal complexes of 3-benzoyl-7-methoxycoumarin demonstrate enhanced antimicrobial activity compared to the free ligand []. While the exact mechanism of action is not fully elucidated in the study, this enhancement is likely attributed to the following factors:

- Modified redox potential: The study utilized cyclic voltammetry, revealing that the metal complexes exhibited quasi-reversible redox behavior []. This altered redox activity could interfere with essential enzymatic processes within the microbial cells, ultimately contributing to their antimicrobial effect.

Q2: What spectroscopic techniques were employed to characterize the 3-benzoyl-7-methoxycoumarin metal complexes and what information did they provide?

A2: The researchers employed a suite of spectroscopic techniques to characterize the synthesized metal complexes []:

- Fourier-transform infrared spectroscopy (FTIR): FTIR analysis confirmed the bidentate coordination of the 3-benzoyl-7-methoxycoumarin ligand to the metal ions and also verified the presence of nitrate ions within the coordination sphere [].

Q3: What computational chemistry methods were used to study the 3-benzoyl-7-methoxycoumarin zinc complex and what insights were gained?

A3: Density functional theory (DFT) calculations, specifically using the RB3LYP functional and the 6-311G++G (d,p) basis set, were employed to optimize the geometry of the zinc complex []. This computational approach likely provided valuable information regarding:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-(-)-4-(4-Fluorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine](/img/structure/B23848.png)